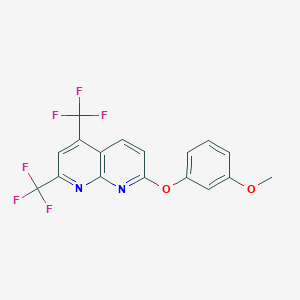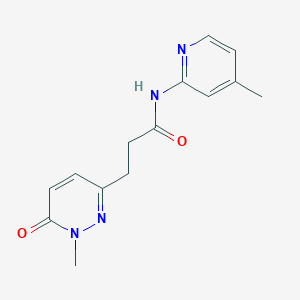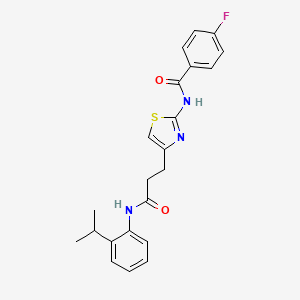
2-Butoxy-3-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-3-chloropyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a butoxy group at the second position and a chlorine atom at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-3-chloropyridine typically involves the reaction of 3-chloropyridine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the second position of the pyridine ring with the butoxy group. The reaction can be represented as follows: [ \text{3-Chloropyridine} + \text{Butanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butoxy-3-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of butoxy-substituted piperidines.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-3-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Butoxy-3-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, influencing the binding affinity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Butoxy-5-chloropyridine: Similar structure but with the chlorine atom at the fifth position.
2-Butoxy-4-chloropyridine: Similar structure but with the chlorine atom at the fourth position.
2-Butoxy-6-chloropyridine: Similar structure but with the chlorine atom at the sixth position.
Uniqueness: 2-Butoxy-3-chloropyridine is unique due to the specific positioning of the butoxy group and the chlorine atom, which can influence its reactivity and interactions with other molecules. The position of the substituents can affect the electronic distribution within the pyridine ring, leading to distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-butoxy-3-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWRUVMZFLCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)





![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)
![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)

